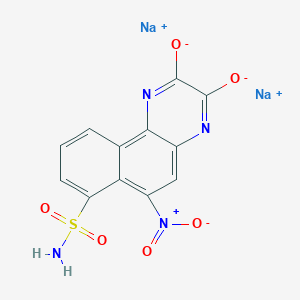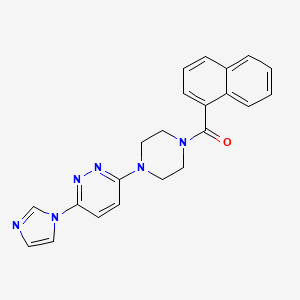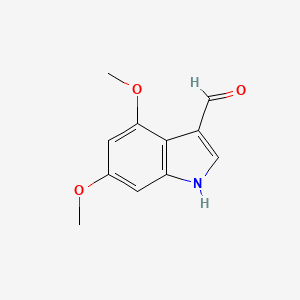![molecular formula C24H24N6O6S4 B2705288 4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 476643-42-2](/img/structure/B2705288.png)
4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H24N6O6S4 and its molecular weight is 620.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis of compounds derived from thiazole and thiazoline, coupled with various functional groups to evaluate their biological activities. For instance, the synthesis of compounds based on thiazole derivatives demonstrated anti-inflammatory activity and potential applications in medicinal chemistry (Lynch et al., 2006). These findings suggest that the structural characteristics of the compound may also imply potential anti-inflammatory properties and relevance in the design of new therapeutic agents.
Supramolecular Chemistry and Material Science Applications
The development of novel ligands for the creation of polymeric complexes with metals has been explored, showing the potential for these compounds in material science, particularly in creating materials with specific magnetic, electronic, or catalytic properties (El-Sonbati et al., 2018). This area of research indicates the potential use of such complex compounds in developing new materials with applications ranging from electronics to catalysis.
Anticancer Applications
Compounds containing thiazole and benzamide structures have been synthesized and evaluated for their anticancer properties. For example, novel benzenesulfonamide derivatives have shown promising in vitro antitumor activity, suggesting the potential of these compounds in cancer therapy (Fahim & Shalaby, 2019). This indicates that the chemical compound may also hold potential as a candidate for further anticancer studies.
Photodynamic Therapy for Cancer Treatment
The synthesis of zinc phthalocyanines substituted with benzenesulfonamide derivative groups has been reported, with these compounds exhibiting high singlet oxygen quantum yields. Such properties are crucial for the effectiveness of photodynamic therapy (PDT) in treating cancer, highlighting the potential use of these derivatives in medical applications (Pişkin et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their effectiveness as corrosion inhibitors, providing protection for metals against corrosion in aggressive environments. This suggests potential applications in material science and engineering to enhance the longevity and durability of metal-based structures (Hu et al., 2016).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O6S4/c1-29(2)39(33,34)17-9-5-15(6-10-17)21(31)27-23-25-19(13-37-23)20-14-38-24(26-20)28-22(32)16-7-11-18(12-8-16)40(35,36)30(3)4/h5-14H,1-4H3,(H,25,27,31)(H,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZNKCZYQWDLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2705205.png)
![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2705206.png)
![Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride](/img/structure/B2705208.png)

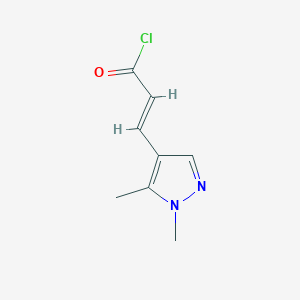



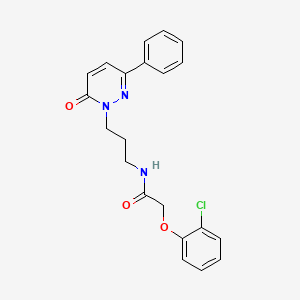
![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)
![1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2705220.png)
